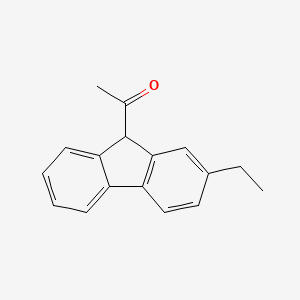
1-(2-Ethyl-9H-fluoren-9-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-9H-fluoren-9-YL)ethanone is an organic compound with the molecular formula C17H16O It is a derivative of fluorenone, where an ethyl group is attached to the 2-position of the fluorene ring, and an ethanone group is attached to the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylfluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated fluorenone derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-9H-fluoren-9-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-9H-fluoren-9-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 1-(9-Methyl-9H-fluoren-2-YL)ethanone
- 1-(9-Propyl-9H-fluoren-2-YL)ethanone
- 1-(7-Acetyl-9-ethyl-9H-fluoren-2-YL)ethanone
Comparison: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone is unique due to the specific positioning of the ethyl and ethanone groups on the fluorene ring. This structural variation can influence its chemical reactivity, physical properties, and biological activities compared to other fluorenone derivatives. For instance, the presence of the ethyl group at the 2-position may enhance its lipophilicity and alter its interaction with biological targets.
Propiedades
Número CAS |
62731-46-8 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-(2-ethyl-9H-fluoren-9-yl)ethanone |
InChI |
InChI=1S/C17H16O/c1-3-12-8-9-14-13-6-4-5-7-15(13)17(11(2)18)16(14)10-12/h4-10,17H,3H2,1-2H3 |
Clave InChI |
NQPKSMQAWODDIF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




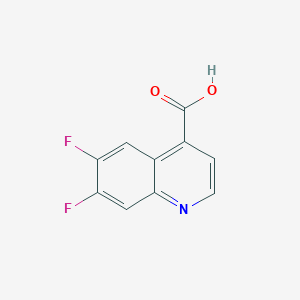
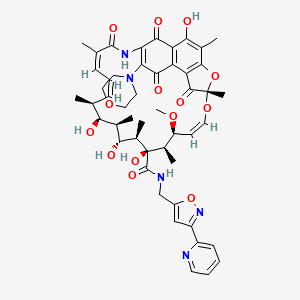
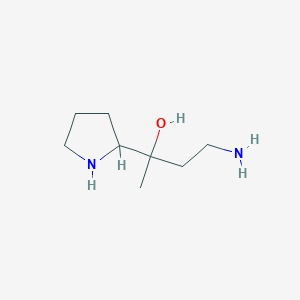


![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
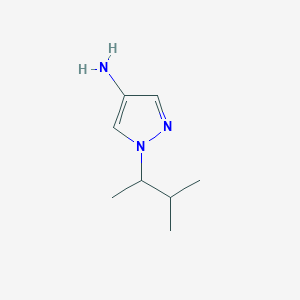
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)

